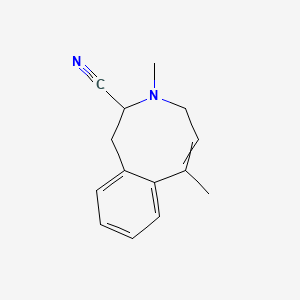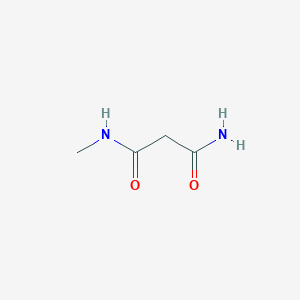
N~1~-Methylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methylpropanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~-Methylpropanediamide can be synthesized through several methods. One common approach involves the reaction of a primary amine with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The reaction typically requires a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of N1-Methylpropanediamide may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Methylpropanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
N~1~-Methylpropanediamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N1-Methylpropanediamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. These interactions are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
N~1~-Methylpropanediamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide (DMF): A widely used solvent with similar amide functionality.
N-Methylacetamide: Another amide with comparable properties but different molecular structure.
N,N-Dimethylacetamide (DMAc): Used in various industrial applications, similar to N1-Methylpropanediamide.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of N1-Methylpropanediamide.
Propriétés
Numéro CAS |
87996-46-1 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
N'-methylpropanediamide |
InChI |
InChI=1S/C4H8N2O2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
Clé InChI |
ZTIZMENJNZDJFS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


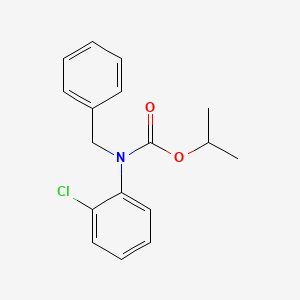
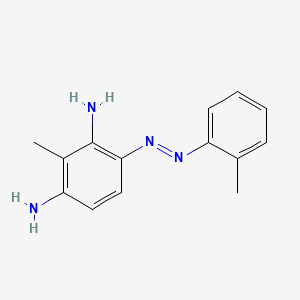

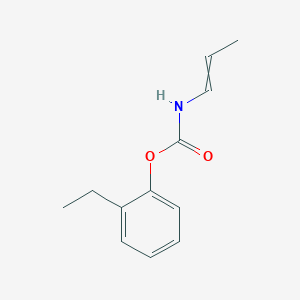
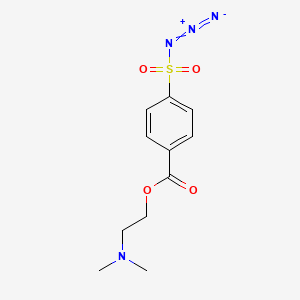
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
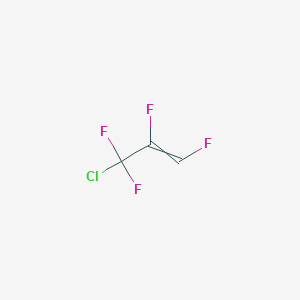
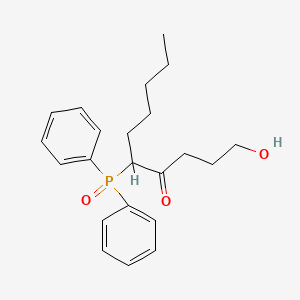
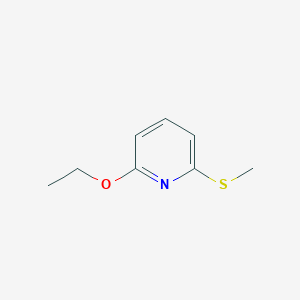

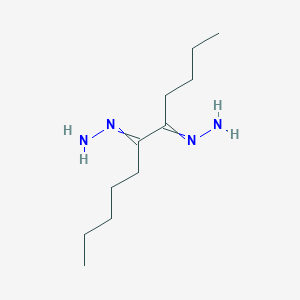
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
